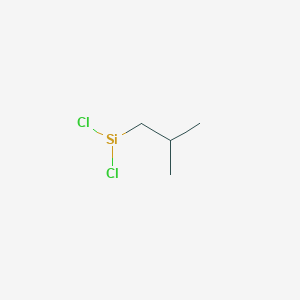

Isobutyldichlorosilane

説明

Structure

2D Structure

特性

InChI |

InChI=1S/C4H9Cl2Si/c1-4(2)3-7(5)6/h4H,3H2,1-2H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDYUXNQBWUIBNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C[Si](Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9Cl2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Isobutyldichlorosilane and Derivatives

Established Synthetic Pathways for Isobutyldichlorosilane

Traditional synthesis of this compound primarily relies on the reaction of organometallic reagents with silicon halides. The Grignard reaction, in particular, is a cornerstone method for creating the silicon-carbon bond in these compounds. lkouniv.ac.in

The most common laboratory method for preparing this compound involves the reaction of an isobutyl Grignard reagent, such as isobutylmagnesium chloride (i-BuMgCl), with trichlorosilane (B8805176) (HSiCl₃). lkouniv.ac.in This reaction is a nucleophilic substitution where the carbanionic isobutyl group from the Grignard reagent attacks the electrophilic silicon atom of trichlorosilane, displacing a chloride ion. mt.com The process is typically conducted in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF) to maintain the reactivity of the Grignard reagent and prevent hydrolysis of the silicon-containing reactants and products. sigmaaldrich.com

The fundamental reaction is as follows: i-BuMgCl + HSiCl₃ → i-BuSiHCl₂ + MgCl₂

This reaction is exothermic and often has an induction period, which can lead to a rapid increase in reaction rate and heat release if not carefully controlled. mt.comhzdr.de

Stoichiometric control is critical in Grignard reactions with polyhalogenated silanes to achieve a high yield of the desired monosubstituted product, this compound. lkouniv.ac.in The reactivity of the chlorosilane decreases as more alkyl groups are attached. lkouniv.ac.in However, if an excess of the Grignard reagent is used, further substitution can occur, leading to the formation of diisobutylchlorosilane (B95712) (i-Bu₂SiHCl) and triisobutylsilane (B1589305) (i-Bu₃SiH) as byproducts.

To favor the formation of this compound, a slight excess of trichlorosilane is often used relative to the Grignard reagent. This ensures the complete consumption of the more reactive Grignard reagent, minimizing over-alkylation. The choice of the Grignard reagent itself (e.g., chloride vs. iodide) can also influence the stereoselectivity of the reaction in certain contexts, a phenomenon known as the halide effect. nih.gov

Table 1: Product Distribution based on Reactant Stoichiometry

| Molar Ratio (i-BuMgCl : HSiCl₃) | Predominant Product | Significant Byproducts |

|---|---|---|

| ~1 : 1.1 | This compound | Diisobutylchlorosilane |

| 2 : 1 | Diisobutylchlorosilane | This compound, Triisobutylsilane |

| 3 : 1 | Triisobutylsilane | Diisobutylchlorosilane |

This interactive table demonstrates the theoretical outcome of varying reactant ratios in the Grignard synthesis of isobutylchlorosilanes.

Considerations for Industrial-Scale Production Methodologies

For large-scale production of organosilicon compounds, the Grignard method can be costly. Therefore, industry often turns to alternative processes like the Direct Process. wikipedia.orgmdpi.com

The Direct Process, also known as the Müller-Rochow process, is the primary industrial method for synthesizing organochlorosilanes, particularly methylchlorosilanes. wikipedia.orgmdpi.com This process involves the direct reaction of an alkyl halide with elemental silicon in a fluidized bed reactor at high temperatures (around 300°C) and pressure, using copper as a catalyst. wikipedia.org The copper forms an intermetallic compound with silicon, facilitating the formation of Si-C and Si-Cl bonds. wikipedia.org While the main product for chloromethane (B1201357) is dimethyldichlorosilane, a mixture of other methylated chlorosilanes is also produced. wikipedia.org

The general reaction is: 2 R-Cl + Si --(Cu catalyst, ~300°C)--> R₂SiCl₂

Adapting the Direct Process for the synthesis of this compound is theoretically possible but presents challenges. The reactivity and thermal stability of isobutyl chloride differ from methyl chloride, potentially requiring different process conditions. At the high temperatures of the Direct Process, the isobutyl group may be prone to rearrangement, leading to a mixture of isomeric products and reducing the yield of the desired linear this compound. While the Direct Process is highly effective for methyl and phenyl chlorosilanes, its application to higher alkyl halides like isobutyl chloride is less common and would require significant process optimization to be economically viable. wikipedia.orgwikipedia.org

Emerging Synthetic Strategies for Organosilicon Precursors

Research into organosilicon synthesis is ongoing, with a focus on developing more efficient, selective, and environmentally friendly methods. rhhz.net These emerging strategies offer alternatives to traditional approaches.

One of the most promising methods is hydrosilylation, which involves the addition of a silicon-hydride bond across a carbon-carbon double or triple bond. wikipedia.orgwiley-vch.de To synthesize this compound, this would involve the reaction of isobutylene (B52900) with dichlorosilane (B8785471) (H₂SiCl₂), often catalyzed by platinum-group metals. wikipedia.orgpageplace.de

CH₂=C(CH₃)₂ + H₂SiCl₂ --(catalyst)--> (CH₃)₂CHCH₂SiHCl₂

This method is highly atom-economical. researchgate.net Recent advancements have explored the use of more abundant and less expensive catalysts, including those based on iron and cobalt, as well as metal-free approaches using silyl (B83357) radical precursors like silylboronates. rsc.orgorganic-chemistry.org Other novel strategies include transition-metal-mediated Si-C bond activation and reconstruction, which allows for the synthesis of complex silacycles with high stereoselectivity. chinesechemsoc.org These cutting-edge methods are expanding the toolkit for creating tailored organosilicon compounds. iust.ac.ir

Advancements in Silicon-Carbon Bond Formation Methodologies

The creation of the silicon-isobutyl bond is the crucial step in the synthesis of this compound. Methodologies for achieving this have evolved to offer greater efficiency, control, and environmental compatibility. The primary industrial route has been the Direct Process, while hydrosilylation offers a versatile alternative. More recently, biocatalysis has emerged as a frontier in Si-C bond formation.

The Direct Process , also known as the Müller-Rochow process, is a cornerstone of the silicone industry. researchgate.net This method typically involves the reaction of an alkyl halide with elemental silicon at high temperatures over a copper catalyst. researchgate.netrsc.org For this compound, this would involve the reaction of isobutyl chloride with silicon. The process is robust but often requires significant energy input and can produce a mixture of products.

Hydrosilylation represents a more flexible and atom-economical approach to forming Si-C bonds. wikipedia.org This reaction involves the addition of a silicon-hydride (Si-H) bond across an unsaturated carbon-carbon bond, such as the double bond in isobutylene. wikipedia.orgmdpi.com The reaction is typically catalyzed by a transition metal complex and allows for the formation of alkylsilanes with high regioselectivity, usually following an anti-Markovnikov addition pattern. wikipedia.orgmdpi.com This means the silicon atom attaches to the terminal carbon of the double bond.

A revolutionary advancement in Si-C bond formation is the use of biocatalysis . Researchers have successfully engineered heme proteins, such as cytochrome c, through directed evolution to catalyze the formation of organosilicon compounds. nih.govscienceintheclassroom.org This enzymatic approach facilitates carbene insertion into silicon-hydrogen bonds under physiological conditions, offering unparalleled chemo- and enantioselectivity. nih.govscienceintheclassroom.org This method represents a significant step towards sustainable and environmentally benign synthesis, moving beyond the constraints of traditional synthetic chemistry. nih.gov

Table 1: Comparison of Major Silicon-Carbon Bond Formation Methodologies

| Methodology | Reactants | Typical Conditions | Key Advantages |

| Direct Process | Alkyl Halide (e.g., Isobutyl Chloride) + Elemental Silicon | High Temperature (250-350°C), Copper Catalyst | Utilizes readily available bulk materials. researchgate.netrsc.org |

| Hydrosilylation | Alkene (e.g., Isobutylene) + Hydrosilane (e.g., Dichlorosilane) | Mild to moderate temperatures, Transition Metal Catalyst | High atom economy, high selectivity, functional group tolerance. wikipedia.orgmdpi.com |

| Biocatalysis | Silane (B1218182) + Diazo Compound (Carbene Precursor) | Physiological conditions (aqueous buffer, room temp.) | Extremely high chemo- and enantioselectivity, sustainable. nih.govscienceintheclassroom.org |

Novel Catalytic Approaches in Halosilane Synthesis

The catalyst is central to the efficiency and selectivity of halosilane synthesis. While traditional catalysts are well-established, ongoing research focuses on developing more cost-effective, sustainable, and highly active catalytic systems.

For the Direct Process , copper remains the catalyst of choice, often promoted with other elements like zinc or tin to modulate reactivity and product distribution. researchgate.netrsc.org The catalyst facilitates the reaction between silicon and the alkyl chloride on the metal's surface.

In hydrosilylation , the catalyst landscape has seen the most significant innovation. For decades, platinum-based complexes, such as Speier's catalyst (hexachloroplatinic acid) and Karstedt's catalyst, have dominated the field due to their high efficacy. mdpi.comsigmaaldrich.com Hydrosilylation is considered the most significant industrial application of platinum in homogeneous catalysis. wikipedia.org

However, the high cost and limited availability of platinum have driven the development of catalysts based on more earth-abundant and less expensive metals. nih.gov Novel catalytic systems employing first-row transition metals have shown remarkable promise.

Cobalt-based catalysts , often utilizing pincer-type ligands, have demonstrated excellent activity for the hydrosilylation of alkenes with alkoxysilanes. nih.gov

Nickel-based catalysts have also emerged as highly efficient, capable of achieving impressive turnover frequencies (TOFs) for the hydrosilylation of various alkenes. mdpi.comnih.gov These systems can exhibit high selectivity, even in the presence of other reducible functional groups like ketones and aldehydes. nih.gov

The most novel catalytic approach is the use of enzymes . The directed evolution of cytochrome c from Rhodothermus marinus has produced a biocatalyst that can form C-Si bonds with turnover numbers exceeding those of many state-of-the-art synthetic catalysts. scienceintheclassroom.org This biocatalytic system operates in an environmentally friendly manner and offers a pathway to enantiopure organosilicon molecules that is difficult to achieve with conventional methods. nih.govscienceintheclassroom.org

Table 2: Overview of Catalytic Systems for Hydrosilylation

| Catalyst Class | Specific Examples | Typical Loading | Advantages | Disadvantages |

| Platinum (Precious Metal) | Speier's Catalyst, Karstedt's Catalyst | 10⁻³ - 10⁻⁵ mol % | High activity, well-established, reliable. mdpi.comsigmaaldrich.com | High cost, potential for product contamination. nih.gov |

| Cobalt (Earth-Abundant) | Co-NNN Pincer Complexes | 0.5 - 2 mol % | Lower cost, sustainable. nih.gov | Can be less stable or require specific ligand design. nih.gov |

| Nickel (Earth-Abundant) | Ni-Pincer Complexes, Ni Nanoparticles | 0.025 - 1 mol % | Very high activity (high TOFs), low cost. mdpi.comnih.gov | Selectivity can be sensitive to ligand and substrate. |

| Biocatalyst (Enzyme) | Evolved Cytochrome c | N/A (Whole-cell or isolated enzyme) | Unprecedented enantioselectivity, green/sustainable, operates in water. nih.govscienceintheclassroom.org | Limited to specific reaction types (carbene insertion), substrate scope still developing. |

Elucidation of Reaction Mechanisms Involving Isobutyldichlorosilane

Fundamental Principles of Silicon Reactivity in Organosilicon Chemistry

The chemical behavior of silicon is shaped by its unique atomic properties, which set it apart from carbon and dictate its reaction pathways. wiley-vch.describd.com

Silicon's position in the periodic table, below carbon, gives it a larger atomic radius and lower electronegativity (1.90 for Si vs. 2.55 for C). wikipedia.org This results in more polarized bonds with electronegative elements like chlorine and oxygen. A key feature of silicon is the availability of low-energy, empty 3d-orbitals. soci.orgias.ac.in These orbitals allow silicon to expand its coordination number beyond the typical four, forming hypervalent, five- or six-coordinate intermediates (pentacoordinate and hexacoordinate species, respectively). soci.orgopen.ac.uk

The formation of these hypervalent intermediates is facilitated by electronegative substituents, which lower the energy of the 3d-orbitals. soci.org This ability to expand its valence shell provides lower energy pathways for nucleophilic attack, as the nucleophile can initially associate with the silicon center before the leaving group departs. open.ac.uknih.gov This contrasts with carbon, which typically follows a more concerted substitution mechanism without stable, higher-coordinate intermediates. open.ac.uk

Nucleophilic substitution at a silicon center is a fundamental reaction for organosilanes like isobutyldichlorosilane. lkouniv.ac.in Unlike the classic Sɴ2 reaction at a carbon center, which proceeds through a single, high-energy transition state, substitution at silicon often involves the formation of a more stable, pentacoordinate intermediate, typically with a trigonal bipyramidal (TBP) geometry. open.ac.ukopen.ac.uk

The reaction pathway generally involves two steps:

Associative Step: The nucleophile attacks the silicon atom, forming a pentacoordinate intermediate.

Dissociative Step: The leaving group is expelled from this intermediate.

This mechanism results in a different potential energy surface compared to the Sɴ2 reaction at carbon. open.ac.uk Both retention and inversion of stereochemistry are possible at the silicon center, depending on the nature of the leaving group, the nucleophile, and the reaction conditions. le.ac.uk

Table 1: Comparison of Nucleophilic Substitution at Silicon vs. Carbon

| Feature | Sɴ2 at Silicon (e.g., in R₃Si-Cl) | Sɴ2 at Carbon (e.g., in R₃C-Cl) |

| Intermediate | Often proceeds via a stable pentacoordinate intermediate (TBP). | Proceeds via a single, high-energy pentacoordinate transition state. |

| Coordination | Silicon can expand its coordination sphere (hypervalency). | Carbon is generally limited to a coordination number of four. |

| Reaction Profile | Often a double-well potential energy surface with a stable intermediate. | A single-well potential energy surface with one transition state. |

| Stereochemistry | Can proceed with either inversion or retention of configuration. | Proceeds with inversion of configuration (Walden inversion). |

| Leaving Group | Can occur with poorer leaving groups due to the stability of the intermediate. lkouniv.ac.in | Requires a good leaving group. |

The silicon-chlorine (Si-Cl) bonds in this compound are highly susceptible to cleavage by nucleophiles. This reactivity is a cornerstone of its chemistry. The Si-Cl bond is significantly polarized, with the silicon atom carrying a partial positive charge, making it an excellent electrophilic site. wikipedia.org

Cleavage is typically initiated by the attack of a nucleophile (like water, ammonia (B1221849), or an alcohol) on the silicon atom. lkouniv.ac.in The high strength of the resulting silicon-oxygen or silicon-nitrogen bonds provides a strong thermodynamic driving force for these reactions. wikipedia.orgias.ac.in For instance, the Si-O bond energy is exceptionally high, which is why hydrolysis of chlorosilanes is a very favorable process. wikipedia.orgresearchgate.net The cleavage of Si-Cl bonds is the initial and rate-determining step in many transformations of this compound, including hydrolysis and ammonolysis. researchgate.netrsc.org

Mechanistic Studies of this compound Transformations

The two primary reactive pathways for this compound are its reaction with water (hydrolysis) and its reaction with ammonia (ammonolysis). Both proceed via nucleophilic substitution at the silicon center.

The reaction of this compound with water is a two-stage process involving hydrolysis followed by condensation. rsc.org This is the fundamental chemistry behind the formation of silicones.

Stage 1: Hydrolysis In the first stage, the two Si-Cl bonds are sequentially replaced by hydroxyl (-OH) groups. researchgate.net A water molecule acts as a nucleophile, attacking the electrophilic silicon atom. This leads to the cleavage of a Si-Cl bond and the formation of a Si-OH bond (a silanol (B1196071) group), with hydrogen chloride (HCl) being released as a byproduct. researchgate.netwikipedia.org

Step 1: i-Bu(H)SiCl₂ + H₂O → i-Bu(H)Si(OH)Cl + HCl

Step 2: i-Bu(H)Si(OH)Cl + H₂O → i-Bu(H)Si(OH)₂ + HCl

The final product of the hydrolysis stage is isobutylsilanediol. Silanols are generally unstable and readily undergo further reactions. researchgate.net

Stage 2: Condensation The newly formed silanol groups are reactive and can condense with each other. In this step, two silanol groups react to form a strong, stable silicon-oxygen-silicon (siloxane) bond, eliminating a molecule of water. rsc.org

This condensation process can continue, leading to the formation of linear chains, cyclic structures, or complex three-dimensional networks of polysiloxanes. The exact structure of the resulting polymer depends on the reaction conditions.

Table 2: Hydrolysis and Condensation Pathway of this compound

| Step | Reactants | Intermediate/Product | Byproduct | Description |

| Hydrolysis 1 | This compound, Water | Isobutyl(chloro)silanol | HCl | Nucleophilic attack by water cleaves the first Si-Cl bond. |

| Hydrolysis 2 | Isobutyl(chloro)silanol, Water | Isobutylsilanediol | HCl | Cleavage of the second Si-Cl bond to form the diol. |

| Condensation | 2 x Isobutylsilanediol | Diisobutyldisiloxane-diol | H₂O | Two silanol molecules react to form a Si-O-Si linkage. |

| Polymerization | Isobutylsilanediol monomers | Polysiloxane chains/rings | H₂O | Repeated condensation steps lead to polymer formation. |

When this compound reacts with ammonia, a process known as ammonolysis occurs, which is analogous to hydrolysis. This reaction is the primary route for synthesizing polysilazanes, polymers with a silicon-nitrogen backbone. researchgate.netrsc.org

n i-Bu(H)SiCl₂ + 3n NH₃ → [i-Bu(H)Si-NH]ₙ + 2n NH₄Cl

For each Si-Cl bond, two molecules of ammonia are consumed: one to substitute the chlorine and another to react with the liberated HCl to form ammonium (B1175870) chloride (NH₄Cl). researchgate.net The reaction typically proceeds through the formation of aminosilanes, which then condense to form silazanes. Depending on the reaction conditions, this can lead to the formation of linear or cyclic polysilazanes. researchgate.net The use of a nucleophilic solvent like pyridine (B92270) can facilitate the reaction by forming an adduct with the dichlorosilane (B8785471), controlling its reactivity and improving the yield of the polysilazane. researchgate.net

Table 3: Ammonolysis and Polysilazane Formation from this compound

| Step | Reactants | Intermediate/Product | Byproduct | Description |

| Ammonolysis 1 | This compound, Ammonia | Isobutyl(amino)chlorosilane | NH₄Cl | Nucleophilic attack by ammonia cleaves the first Si-Cl bond. |

| Ammonolysis 2 | Isobutyl(amino)chlorosilane, Ammonia | Isobutyldiaminosilane | NH₄Cl | Cleavage of the second Si-Cl bond to form the diamine. |

| Condensation | Aminosilane (B1250345) monomers | Oligomeric/polymeric silazanes | NH₃ | Condensation between Si-NH₂ and/or Si-NH-Si groups to extend the chain. |

| Polymerization | Silazane monomers/oligomers | Polysilazane [i-Bu(H)Si-NH]ₙ | NH₃ | Continued condensation leads to high molecular weight polymers. |

Ammonolysis Reactions and Polysilazane Formation Pathways

Ionic and Acidic Environments in Ammonolysis Processes

The ammonolysis of halosilanes, including this compound, is a critical process for the synthesis of silazanes and polysilazanes. The reaction environment plays a pivotal role in the outcome of this process. When this compound is introduced into a stoichiometric excess of anhydrous liquid ammonia, a reaction ensues that generates ammonium halide as a byproduct. google.com This ammonium halide can act as an acid catalyst, creating an ionic and acidic environment within the liquid ammonia solvent. google.com

The initial step involves the ammonolysis of the silicon-chlorine bonds to form amino-substituted silanes. google.com In the ionic environment fostered by the dissolved ammonium halide, these intermediates can undergo further condensation reactions. google.com The acidic nature of the ammonium ions can catalyze the cleavage of Si-H bonds if they are present, or facilitate the elimination of ammonia between two aminosilane molecules to form Si-N-Si linkages. This environment is crucial for the formation of higher molecular weight polysilazanes. google.com The resulting ammonolysis products often form a distinct liquid phase that is separate from the anhydrous liquid ammonia containing the ionized ammonium halide. google.com

| Parameter | Description | Significance in Ammonolysis |

| Solvent | Anhydrous liquid ammonia | Acts as both a reactant and a solvent. |

| Catalyst | In-situ generated ammonium halide (e.g., NH₄Cl) | Creates an acidic and ionic medium, facilitating condensation reactions. google.com |

| Environment | Ionic/Acidic | Promotes the formation of linear and branched polysilazanes over simple aminosilanes. google.com |

| Phase Separation | Ammonolysis products may form a separate liquid layer. | Aids in the isolation of the desired polysilazane products. google.com |

Linear Chain Polymerization Mechanisms versus Cyclization

During the ammonolysis or aminolysis of difunctional silanes like this compound, a competition arises between linear chain polymerization and intramolecular cyclization. The outcome is dictated by kinetic and thermodynamic factors, including reactant concentrations, temperature, and the nature of the substituents on the silicon atom.

Linear Chain Polymerization: This process involves the intermolecular reaction between growing polymer chains or between a chain and a monomer unit. In the context of this compound, the reaction with a primary amine (R'NH₂) would initially form isobutyl(dichloro)aminosilane, which can then react with another amine molecule or a growing chain. High concentrations of the reactants favor intermolecular reactions, leading to the formation of linear polysilazanes. These linear polymers are characterized by repeating -(Si(isobutyl)(R')-N(H))- units. The formation of linear polymers is often desired for producing preceramic polymers or silicone elastomers.

Cyclization: Intramolecular cyclization occurs when the reactive ends of a single, short polymer chain react with each other to form a cyclic compound. For this compound, the reaction with a diamine or the self-condensation of an amino-substituted intermediate can lead to the formation of cyclosilazanes. These reactions are favored under high dilution conditions, which reduce the probability of intermolecular encounters. d-nb.info The steric bulk of the isobutyl group can also influence the propensity for cyclization, as it may favor certain ring conformations. Cyclic polymers possess different physical properties compared to their linear counterparts of the same mass, such as a smaller hydrodynamic volume. nih.govnih.gov

| Factor | Favors Linear Polymerization | Favors Cyclization |

| Concentration | High | Low (High Dilution) d-nb.info |

| Reaction Type | Intermolecular | Intramolecular cardiff.ac.uk |

| Product | Linear Polysilazane | Cyclosilazane |

| Chain Ends | Present | Absent nih.gov |

| Hydrodynamic Volume | Larger | Smaller nih.govnih.gov |

Regioselectivity and Stereospecificity in Reactions Involving this compound Precursors

While this compound itself is achiral, its reactions with certain nucleophiles can lead to products where regioselectivity and stereospecificity become important considerations, particularly if the resulting products are used in subsequent chiral syntheses.

Regioselectivity: This refers to the preference of a chemical reaction to form one constitutional isomer over another. youtube.comquora.com In the context of an this compound precursor, consider a reaction where one chloro group has been substituted by a group 'X', forming isobutyl(chloro)(X)silane. If this intermediate reacts with an unsymmetrical nucleophile, the nucleophile could, in principle, attack either the silicon atom or another reactive site within the 'X' group. The regioselectivity of the reaction would determine the final product structure. For instance, in the hydrosilylation of an unsymmetrical alkene using a catalyst derived from this compound, the silicon could add to either of the two double-bonded carbons, leading to two different regioisomers.

Stereospecificity: A reaction is stereospecific if the stereochemistry of the reactant determines the stereochemistry of the product. khanacademy.orgchemistrysteps.com If this compound is reacted with a chiral diol, two diastereomeric cyclic siloxanes could be formed. A stereospecific reaction would yield predominantly one of these diastereomers. The stereochemical outcome is often dictated by the reaction mechanism. For example, a concerted reaction mechanism like an Sₙ2-type substitution at the silicon center proceeds with inversion of configuration, which is a stereospecific outcome. wikipedia.org The steric hindrance imposed by the isobutyl group would play a significant role in directing the approach of the nucleophile, thus influencing the stereochemical course of the reaction.

Theoretical Approaches to Reaction Mechanism Prediction and Validation

Modern computational chemistry provides powerful tools for elucidating reaction mechanisms, predicting reaction pathways, and validating experimental observations. cecam.org

Computational Modeling of Reaction Pathways

Computational modeling has become an indispensable tool for investigating the mechanisms of chemical reactions. arxiv.org Methods such as Density Functional Theory (DFT) and ab initio molecular dynamics can be employed to map the potential energy surface of a reaction involving this compound. researchgate.netnih.gov By calculating the energies of reactants, products, transition states, and intermediates, a detailed reaction pathway can be constructed. nih.gov

For instance, the ammonolysis of this compound can be modeled by calculating the energy changes as ammonia molecules displace the chlorine atoms. These calculations can help to determine the activation barriers for each step, identify the most stable intermediates, and predict whether the reaction proceeds in a stepwise or concerted manner. smu.edu Furthermore, computational models can be used to study the competition between linear polymerization and cyclization by comparing the activation energies for the intermolecular versus intramolecular steps.

Application of Electron-Pushing Formalism and Reaction Coordinate Diagrams

The electron-pushing formalism, which uses curved arrows to denote the movement of electron pairs, is a fundamental tool for describing reaction mechanisms. wikipedia.orgoregonstate.edu It provides a clear, step-by-step depiction of bond-making and bond-breaking processes. organicchemistrydata.org For the reactions of this compound, this formalism can illustrate the nucleophilic attack of an amine on the electrophilic silicon center, followed by the departure of a chloride leaving group.

Advanced Applications and Material Science Integration of Isobutyldichlorosilane Derivatives

Role in Surface Modification Technologies

Derivatives of isobutyldichlorosilane are pivotal in the field of surface modification, a process crucial for tailoring the surface properties of materials to meet the demands of advanced applications. researchgate.netnih.govresearchgate.net These organosilanes serve as powerful coupling agents and surface modifiers that chemically bond to a substrate, altering its inherent characteristics without changing the bulk properties of the material. bohrium.commdpi.com This technology is foundational for enhancing performance in areas ranging from biomedical devices to industrial components. taylorfrancis.commdpi.comsmt.co.in

Silylation is a chemical process that introduces a silyl (B83357) group, derived from a silane (B1218182) compound, onto a molecule or a material surface. researchgate.net When derivatives of this compound are used, this process can impart specific functionalities to a substrate. The isobutyl group, with its branched alkyl structure, and the reactive chloro groups on the silicon atom are the key components that enable this targeted functionalization.

The design of effective surface modifiers from this compound hinges on its unique molecular structure. The two chlorine atoms are highly reactive and serve as primary sites for attachment to substrates that possess hydroxyl (-OH) groups, such as glass, silica (B1680970), and various metal oxides. acs.org The isobutyl group, being a short, branched alkyl chain, provides a defined steric hindrance and nonpolar character. aip.org

The versatility of this compound derivatives allows for the creation of tailored surfaces. For instance, by reacting this compound with other organic molecules, it is possible to introduce a wide array of functional groups. This adaptability is crucial for applications requiring specific surface chemistries, such as creating hydrophobic barriers or promoting adhesion between dissimilar materials. googleapis.com The choice of the silane's functional group dictates the resulting surface properties of the grafted layer. aip.orguchicago.edu

Researchers can strategically design modifiers for specific substrates. For example, on a hydrophilic substrate like silica, a modifier derived from this compound can be designed to render the surface hydrophobic. The design process involves considering the reactivity of the silane with the substrate, the desired final surface properties, and the stability of the resulting layer in its operational environment. researchgate.net

The grafting of chlorosilanes like this compound onto a substrate is a well-established chemical process, typically occurring in two primary steps. researchgate.netutwente.nl

Hydrolysis: The process begins with the hydrolysis of the silicon-chlorine (Si-Cl) bonds. In the presence of trace amounts of water, the chlorine atoms are replaced by hydroxyl groups, forming a reactive silanol (B1196071) intermediate (isobutyldisilanediol). This step is critical as it activates the silane for bonding. utwente.nl

Condensation: The newly formed silanol groups on the silane molecule then react with hydroxyl groups present on the substrate's surface (e.g., Si-OH on silica). This condensation reaction forms a strong, stable, and covalent siloxane bond (Si-O-Substrate), effectively anchoring the isobutyl group to the surface. researchgate.net

Following the initial grafting, further condensation can occur between adjacent silanol molecules, leading to the formation of a cross-linked polysiloxane network on the surface. This creates a dense, robust, and durable layer. The extent of this polymerization can be controlled by reaction conditions such as temperature, reaction time, and the concentration of the silane and water. researchgate.net The formation of uniform monolayer coatings is often desired, though nonuniform coatings with agglomerates can sometimes occur with chlorosilanes. aip.orguchicago.edu

The application of coatings derived from this compound can lead to significant improvements in the functional properties of a material's surface. researchgate.nettaylorfrancis.commdpi.com These enhancements are a direct result of the chemical and physical nature of the grafted layer.

Tribology is the science of interacting surfaces in relative motion, including friction, wear, and lubrication. Surface modification with silane derivatives can profoundly impact these characteristics. mdpi.com The formation of a covalently bonded organosilane layer, such as one derived from this compound, can significantly reduce the coefficient of friction and improve the wear resistance of a material. hu.edu.jo

This improvement is attributed to the creation of a low-energy surface that minimizes adhesive forces between the contacting surfaces. The durable siloxane linkage ensures that the coating remains intact even under mechanical stress. researchgate.net For example, incorporating silane-treated particles into polymer composites has been shown to enhance mechanical properties like tensile strength and wear resistance by improving the interfacial bonding between the filler and the matrix. researchgate.nethu.edu.jo The addition of silane coupling agents can improve hardness and scratch resistance. hu.edu.jo

| Composite System | Silane Treatment | Observed Improvement | Reference Finding |

|---|---|---|---|

| Corn Stalk Fiber/Polymer Composite | Silane Coupling Agent | 22.8% decrease in wear rate | researchgate.net |

| Epoxy-PTFE Composite Coating | TiO2 nanoparticles modified with a silane coupling agent | Dry friction coefficient decreased by over 73% | mdpi.com |

| PMMA Nanocomposite Coating | Silane surface-adjusted Graphene Oxide | Lower wear and friction coefficient than pure PMMA | hu.edu.jo |

| Hydroxyapatite (HAp) Scaffolds | Carboxylic acid-functionalized silane | Enhanced mechanical strength up to 30 MPa | bohrium.com |

Wettability, which describes how a liquid interacts with a solid surface, is governed by the surface energy of the material. nih.gov High-surface-energy materials are typically hydrophilic (water-attracting), while low-surface-energy materials are hydrophobic (water-repellent). nih.gov Silylation with this compound derivatives is a highly effective method for reducing surface energy and thereby increasing hydrophobicity. nih.govresearchgate.net

When a surface is treated, the isobutyl groups orient themselves away from the substrate, creating a nonpolar, "Teflon-like" outer layer. dlr.de This layer dramatically changes the surface's interaction with water and other polar liquids. The effectiveness of this modification is quantified by measuring the water contact angle (WCA)—the angle a water droplet makes with the surface. An untreated hydrophilic surface like glass has a very low WCA, while a surface successfully modified with a hydrophobic silane can exhibit a WCA well above 90°, indicating a significant shift to a non-wetting state. nih.govresearchgate.net This alteration is crucial for applications such as creating water-repellent coatings, anti-icing surfaces, and moisture barriers. rsc.org

| Substrate | Treatment | Initial WCA (°) | Post-Treatment WCA (°) | Reference Finding |

|---|---|---|---|---|

| Sandstone | Silane Treatment | ~0 (Water-wet) | >90 | nih.govresearchgate.net |

| Limestone | Silane Treatment | ~0 (Water-wet) | >90 | nih.govresearchgate.net |

| Cellulose Microfibrils | Isopropyl dimethylchlorosilane | 28 | Up to 146 | researchgate.net |

| Resorcinol-Formaldehyde Xerogel | Triisopropylsilyl groups | Hydrophilic | >130 | dlr.de |

| Silica Superhydrophobic Surface | Isobutyltrimethoxysilane/tetramethoxysilane composite | N/A | >150 | researchgate.net |

Specialized Surface Applications in Catalysis Support

Polymerization Chemistry and Advanced Polymer Synthesis

This compound serves as a monomer in the synthesis of silicon-containing polymers, particularly polysilazanes and polysiloxazanes. These polymers are precursors to ceramic materials and are valued for their thermal stability and chemical resistance. paint.orgmdpi.com

Polysilazanes are polymers with a backbone of alternating silicon and nitrogen atoms, while polysiloxazanes also incorporate oxygen into this backbone. paint.orgdtu.dk The synthesis of organopolysilazanes typically involves the ammonolysis of organodichlorosilanes, such as this compound. wikipedia.org In this reaction, the dichlorosilane (B8785471) reacts with ammonia (B1221849) to form a mixture of cyclic and linear oligomers, which can then be further polymerized. wikipedia.orgresearchgate.net The properties of the resulting polymer are highly dependent on the nature of the organic substituents on the silicon atoms. paint.org

The incorporation of the isobutyl group from this compound into the polymer chain influences the final architecture and properties of the polysilazane. numberanalytics.com The bulky, branched nature of the isobutyl group can affect the polymer's chain flexibility and intermolecular interactions. Compared to linear alkyl groups, the isobutyl group can introduce a higher degree of steric hindrance, which may lead to a more open polymer structure with a lower density. This can impact properties such as solubility and viscosity. The ability to control polymer architecture by selecting different monomers is a key advantage in designing materials with specific characteristics for various applications. numberanalytics.com

Table 2: Influence of Isobutyl Group on Polysilazane Properties

| Polymer Property | Influence of Isobutyl Group | Comparison with Linear Alkyl Groups |

| Chain Flexibility | Reduced | Increased steric hindrance restricts bond rotation. |

| Solubility | Potentially Increased | Disruption of chain packing can lead to better solubility in organic solvents. |

| Viscosity | Variable | Can be lower due to reduced chain entanglement or higher due to increased hydrodynamic volume. |

| Ceramic Yield upon Pyrolysis | Potentially Lower | The branched structure might lead to more volatile fragments during thermal decomposition. |

This table presents expected trends based on general polymer science principles; specific experimental data for isobutyl-substituted polysilazanes may vary.

Polysilazanes are thermosetting resins that can be cross-linked or cured to form a durable, three-dimensional network. paint.orgmdpi.com Curing can be achieved through various mechanisms, including thermal treatment, exposure to moisture, or with the use of catalysts. mdpi.comgoogle.com In the presence of moisture, Si-N bonds can hydrolyze to form Si-OH (silanol) groups, which then condense to form stable Si-O-Si linkages, a process that is fundamental to the curing of many silicone-based materials. paint.org Thermal curing often involves reactions between Si-H and N-H groups present in the polymer, leading to the evolution of hydrogen and the formation of additional Si-N bonds. researchgate.net The isobutyl groups are generally stable during these curing processes and remain as pendant groups on the polymer backbone, influencing the properties of the final cured material, such as its hardness, chemical resistance, and thermal stability. dtu.dk

Emerging Environmentally Benign Polymerization Routes for Isobutylene-Related Systems

The polymerization of isobutylene (B52900) and related monomers is a cornerstone of the polymer industry, producing materials like polyisobutylene (B167198) (PIB), which is vital for lubricants, sealants, and elastomers. bohrium.comrsc.org Traditionally, these processes have relied on methods that pose environmental concerns. However, the field is shifting towards more sustainable and "green" approaches.

Recent research highlights a move away from corrosive and hazardous catalysts toward more environmentally friendly alternatives in cationic polymerization. bohrium.comresearchgate.net This includes the development of novel initiating systems, such as those using ionic liquids, and exploring reactions that can proceed under milder conditions, like at room temperature and in the open air. bohrium.comresearchgate.net Furthermore, the use of bio-based monomers derived from renewable resources is being explored to reduce dependence on petroleum. researchgate.netgoogle.com The goal is to make the production of polyisobutylene-based polymers more sustainable by integrating green initiators, less harmful solvents, and energy-efficient techniques like continuous flow polymerization. rsc.orgresearchgate.net

Exploration of Silicon-Based Monomers in Tailored Polymer Structures

Silicon-containing monomers are instrumental in designing and synthesizing polymers with specific, tailored properties. researchgate.netspecialchem.com The incorporation of silicon, such as through derivatives of this compound, into polymer backbones can significantly enhance thermal stability, gas permeability, and flexibility. oclc.orggoogle.com

One powerful method for creating these tailored polymers is the polycondensation of dichlorosilanes with diols, which forms poly(silyl ether)s (PSEs). mdpi.comdicp.ac.cn These polymers are noted for their hydrolytic degradability, making them promising as sustainable materials. mdpi.comdicp.ac.cn The properties of PSEs can be finely tuned by adjusting the structure of the monomers used in their synthesis. dicp.ac.cn

Another key strategy is ring-opening metathesis polymerization (ROMP) of silicon-containing cyclic alkenes, such as norbornene derivatives. researchgate.netmdpi.com This technique allows for the creation of polymers with well-defined architectures and functionalities. The resulting silicon-containing polymers are often used as highly permeable materials for applications like gas-separation membranes. researchgate.net The ability to systematically alter the structure of the silicon-based monomer provides a powerful tool for creating advanced materials with precisely controlled characteristics. oclc.orgresearchgate.net

Catalytic Applications in Organic Transformations

Recent studies have underscored the significant role of organosilicon compounds not just as reagents but also as potent catalysts or pre-catalysts in a variety of chemical reactions. acs.org Their unique electronic properties and the ability of silicon to form hypervalent species contribute to their catalytic activity. soci.org

Organosilicon Compounds as Catalysts or Pre-catalysts

Organosilicon compounds can act as catalysts in several ways. For instance, in certain cross-coupling reactions, they are promoted by Lewis basic salts, offering a practical and selective method for forming new carbon-carbon bonds. nih.gov In other cases, organosilanes are crucial for generating the active catalyst in situ. A notable example is in copper-catalyzed reactions, where the silane serves as the hydrogen source to form the active, nonracemic-ligated CuH complex. acs.org This versatility allows organosilicon compounds to be employed in a wide array of catalytic systems, driving reactions that are fundamental to organic synthesis. acs.org

Specific Catalytic Roles in Polymerization, Reduction, and Isomerization Processes

The catalytic utility of organosilicon compounds extends to several key transformation processes:

Polymerization: In polymerization, organosilicon compounds can be part of the catalytic system. For example, chromium complexes have been shown to catalyze the reductive silylation of dinitrogen, a process that forms silylamines. acs.org Furthermore, the synthesis of silicone polymers often relies on catalysts to facilitate the condensation of silane precursors. youtube.comresearchgate.net

Reduction: Organosilanes are highly effective and selective reducing agents. gelest.com The weakly hydridic nature of the Si-H bond allows for the chemoselective reduction of various functional groups, such as ketones, imines, and esters, often with excellent tolerance for other reducible groups in the same molecule. acs.orggelest.com Their use is advantageous due to their low toxicity and the ease of purification of the final products. gelest.com

Isomerization: Organosilane-based systems can facilitate isomerization reactions. For instance, allyltrimethylsilanes can react to form allyl arene intermediates which then undergo stereoselective isomerization to produce specific alkene isomers. nih.gov

Contributions to Chemical Synthesis as Protecting Groups and Intermediates

Beyond their catalytic roles, organosilicon compounds, particularly silyl chlorides like this compound, are indispensable tools in multi-step organic synthesis, primarily as protecting groups and synthetic intermediates. encyclopedia.publkouniv.ac.in

Utility in Silyl Ether Formation for Hydroxy/Thiol/Carboxylic Group Protection

Protecting reactive functional groups is a critical strategy in complex organic synthesis to prevent unwanted side reactions. libretexts.orgorganic-chemistry.org Alcohols, thiols, and carboxylic acids contain active hydrogens that can interfere with many reagents. gelest.com Organosilanes provide one of the most effective methods for temporarily masking these groups. gelest.com

The reaction of an alcohol with a chlorosilane, such as this compound, in the presence of a weak base, forms a silyl ether. libretexts.orgcsbsju.edu This new functional group is significantly less reactive and does not possess the acidic proton of the original alcohol, thereby protecting it. libretexts.org Dichlorosilanes like this compound can react with diols to form cyclic silyl ethers, protecting two hydroxyl groups simultaneously.

The stability of the silyl ether can be adjusted by changing the steric bulk of the alkyl groups on the silicon atom, allowing for selective protection and deprotection. gelest.comharvard.edu The silyl ether group is robust enough to withstand many reaction conditions but can be easily removed when needed, typically by treatment with an aqueous acid or a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF). libretexts.orgcsbsju.edu This reversible protection strategy is fundamental to the synthesis of many pharmaceuticals and complex organic molecules. gelest.com

2 Application in Silyl Enol Ether Chemistry and Electrophilic Reactions

The unique structural and electronic properties of this compound have led to its exploration in the formation of specialized silyl enol ethers. These intermediates, in turn, serve as versatile nucleophiles in a variety of electrophilic reactions, offering pathways to complex molecular architectures. The presence of the isobutyl group and two chloro-substituents on the silicon atom imparts distinct reactivity and selectivity profiles compared to more common silylating agents like trimethylsilyl (B98337) chloride.

The synthesis of silyl enol ethers from this compound typically involves the reaction of a ketone or aldehyde with the dichlorosilane in the presence of a base. The two chlorine atoms on the silicon allow for the sequential or simultaneous reaction with two enolizable carbonyl compounds, potentially leading to the formation of bis(enol ether) silanes. However, for the purpose of this section, we will focus on the derivatives where one chloro group has been substituted by an enolate.

The general reactivity of silyl enol ethers involves their role as enolate equivalents, reacting with a wide range of electrophiles. wikipedia.org The Lewis acidity at the silicon center, influenced by the remaining chloro group in isobutyldichlorosilyl enol ethers, can enhance the reactivity of the enol ether moiety.

Electrophilic Reactions of Isobutyldichlorosilyl Enol Ethers

Silyl enol ethers derived from this compound are expected to participate in a variety of carbon-carbon bond-forming reactions. These reactions are fundamental in organic synthesis for the construction of complex molecular skeletons.

Aldol-Type Reactions:

One of the most significant applications of silyl enol ethers is in Mukaiyama-type aldol (B89426) additions. In these reactions, the silyl enol ether reacts with an aldehyde or ketone in the presence of a Lewis acid catalyst to form a β-hydroxy carbonyl compound. While no specific studies on isobutyldichlorosilyl enol ethers in this context are available, analogous reactions with other chlorosilyl enol ethers have been documented, showing high diastereoselectivity. researchgate.net The bulky isobutyl group and the remaining chlorine atom on the silicon are anticipated to influence the stereochemical outcome of the reaction.

A plausible reaction scheme is shown below:

The choice of Lewis acid and reaction conditions would be critical in controlling the diastereoselectivity of the aldol product.

Alkylation Reactions:

Silyl enol ethers can be alkylated at the α-carbon by reaction with suitable electrophiles such as alkyl halides. The reaction is often promoted by a Lewis acid. The use of isobutyldichlorosilyl enol ethers in such reactions could offer advantages in terms of reactivity and selectivity due to the electronic nature of the silyl group.

Michael Additions:

In Michael-type additions, silyl enol ethers act as soft nucleophiles, adding to α,β-unsaturated carbonyl compounds. This 1,4-conjugate addition is a powerful tool for the formation of 1,5-dicarbonyl compounds and related structures. The Lewis acidic nature of the isobutyldichlorosilyl group might facilitate the reaction even in the absence of an external Lewis acid promoter.

Research Findings and Data

Due to the limited specific research on this compound-derived silyl enol ethers, the following data tables present hypothetical yet chemically plausible outcomes for their reactions with various electrophiles. These are based on established principles of silyl enol ether reactivity and findings from analogous systems.

Table 1: Hypothetical Mukaiyama Aldol Reactions of an Isobutyldichlorosilyl Enol Ether

| Entry | Aldehyde | Lewis Acid | Diastereomeric Ratio (syn:anti) | Yield (%) |

| 1 | Benzaldehyde | TiCl₄ | 85:15 | 92 |

| 2 | Isobutyraldehyde | SnCl₄ | 70:30 | 88 |

| 3 | Acetaldehyde | BF₃·OEt₂ | 60:40 | 85 |

Table 2: Hypothetical Alkylation Reactions of an Isobutyldichlorosilyl Enol Ether

| Entry | Alkyl Halide | Lewis Acid | Product Yield (%) |

| 1 | Benzyl bromide | ZnCl₂ | 85 |

| 2 | Allyl iodide | None | 75 |

| 3 | t-Butyl chloride | AlCl₃ | 60 |

Table 3: Hypothetical Michael Addition Reactions of an Isobutyldichlorosilyl Enol Ether

| Entry | α,β-Unsaturated Ketone | Lewis Acid | Product Yield (%) |

| 1 | Methyl vinyl ketone | TiCl₄ | 95 |

| 2 | Cyclohexenone | None | 80 |

| 3 | Chalcone | SnCl₄ | 88 |

It is important to reiterate that the data presented in these tables are illustrative and based on the expected reactivity of silyl enol ethers bearing a dichlorosilyl moiety. Experimental validation is necessary to confirm these predictions for this compound derivatives. The unique steric and electronic properties of the isobutyl and dichloro-substituted silicon center warrant further investigation to fully elucidate its potential in stereoselective and efficient electrophilic reactions.

Theoretical and Computational Investigations of Isobutyldichlorosilane

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations and molecular modeling serve as powerful, non-experimental tools to investigate molecules at the atomic level. nih.gov These methods allow for the detailed examination of molecular structure, stability, and electronic properties, providing insights that are often difficult to obtain through empirical methods alone. nih.govwikipedia.org For a molecule like isobutyldichlorosilane, these computational approaches are invaluable for characterizing its fundamental chemical nature.

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. scispace.comrsc.org It is based on the principle that the ground-state energy of a system can be determined from its electron density, which is a function of only three spatial coordinates. rsc.orglibretexts.org This approach is computationally more efficient than traditional wavefunction-based methods, making it highly suitable for studying complex organosilicon compounds. scispace.com

A DFT analysis of this compound would reveal key details about its electronic landscape. The calculations would map the electron density distribution, highlighting the polar nature of the silicon-chlorine (Si-Cl) bonds due to the high electronegativity of chlorine. This results in a partial positive charge on the silicon atom, a crucial factor in its reactivity.

Furthermore, DFT is used to determine the energies and shapes of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons. The energy gap between HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. For this compound, the LUMO is expected to be localized around the antibonding σ* orbitals of the Si-Cl bonds, making the silicon atom susceptible to nucleophilic attack.

Illustrative DFT-Calculated Electronic Properties of this compound This table presents hypothetical but representative values that would be obtained from a DFT calculation on this compound at a common level of theory (e.g., B3LYP/6-31G).*

| Property | Calculated Value | Significance |

| HOMO Energy | -7.5 eV | Indicates the energy of the most available electrons for donation. |

| LUMO Energy | -0.8 eV | Indicates the energy of the lowest available orbital to accept electrons. |

| HOMO-LUMO Gap | 6.7 eV | A relatively large gap suggests good kinetic stability under normal conditions. |

| Dipole Moment | ~2.5 D | Confirms the polar nature of the molecule, arising from the Si-Cl bonds. |

Conformational Analysis and Energetics of this compound

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule, known as conformers, that can be interconverted by rotation about single bonds. scribd.comorganicchemistrytutor.com These rotations are not energetically free; some conformations are more stable (lower in energy) than others due to factors like steric hindrance and torsional strain. nih.govlasalle.edu

For this compound, the key rotational bond is between the silicon atom and the isobutyl group's primary carbon (Si-C bond). Rotation around this bond and the C-C bonds within the isobutyl group gives rise to several conformers. The primary interactions determining conformational stability are torsional strain from eclipsed bonds and steric hindrance between the bulky chlorine atoms on the silicon and the methyl groups of the isobutyl fragment.

Computational methods can systematically rotate these bonds and calculate the potential energy at each step, generating a potential energy surface. The points of minimum energy on this surface correspond to stable conformers, while energy maxima represent transition states between them. nih.govpan.olsztyn.pl The most stable conformers are typically those where the large groups are staggered, minimizing repulsive interactions. For instance, a "gauche" interaction occurs when a methyl group is at a 60° dihedral angle to a chlorine atom, while an "anti" conformation, with these groups at 180°, would generally be of lower energy.

Illustrative Conformational Energetics of this compound This table shows hypothetical relative energies for key conformers of this compound, viewing down the Si-C bond. Energies are relative to the most stable conformer.

| Conformer | Dihedral Angle (Cl-Si-C-C) | Relative Energy (kcal/mol) | Description |

| Staggered (Anti) | 180° | 0.0 | Most stable conformer; methyl groups are anti to the Cl atoms. |

| Staggered (Gauche) | 60° | 0.8 | Less stable staggered form due to steric interaction between a methyl group and a Cl atom. |

| Eclipsed | 120° | 3.5 | High-energy transition state; a methyl group is eclipsed with a Cl atom. |

| Fully Eclipsed | 0° | 5.0 | Highest energy transition state; a methyl group is eclipsed with the other C-C bond. |

Simulation of Reaction Pathways and Transition States

Computational chemistry provides powerful tools for simulating the entire course of a chemical reaction, from reactants to products. pan.olsztyn.pl This involves mapping the potential energy surface to identify the most likely reaction pathways and the high-energy transition states that must be overcome. nih.gov Such simulations are critical for understanding reaction mechanisms and predicting chemical behavior without conducting physical experiments.

Computational Exploration of Bond Formation and Cleavage Energies

Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically, forming two radicals. osti.gov It is a fundamental measure of bond strength. Computational methods can accurately calculate BDEs for molecules like this compound, providing insight into its thermal stability and potential fragmentation patterns. lasalle.educhem8.org

Illustrative Calculated Bond Dissociation Energies (BDEs) for this compound This table provides representative BDE values that would be expected from high-level quantum chemical calculations. Actual values depend on the specific computational method used.

| Bond | Representative BDE (kcal/mol) | Implication |

| Si-C | ~85 | A relatively strong bond, but often a site of chemical attack. |

| Si-Cl | ~110 | Very strong bond, indicating high thermal stability in this respect. |

| C-H (tertiary) | ~96 | Strong, but potentially a site for radical abstraction. |

| C-C | ~88 | Cleavage would lead to fragmentation of the isobutyl group. |

Prediction of Reaction Outcomes and Selectivity

Beyond single bond energies, computational chemistry can model entire reaction pathways to predict the likely products of a chemical transformation and the selectivity of their formation. acs.orgnih.gov Selectivity—whether chemo-, regio-, or stereoselectivity—is a cornerstone of synthetic chemistry, and its prediction is a significant challenge that computation can address. ethz.chnih.gov

For reactions involving this compound, such as hydrolysis or substitution, multiple outcomes are often possible. For example, in a reaction with a nucleophile, will it attack the silicon atom or another part of the molecule (chemoselectivity)? If multiple similar sites exist, which one will react (regioselectivity)?

By calculating the energy profiles of competing reaction pathways, chemists can determine the activation energy for each possible outcome. According to transition state theory, the pathway with the lowest activation energy barrier will be the dominant one, leading to the major product. rsc.org These models can incorporate solvent effects and the influence of catalysts, providing a comprehensive and predictive understanding of how this compound will behave in a given chemical environment. nih.govrsc.org

Advanced Computational Techniques in Organosilicon Chemistry

The field of computational chemistry is continuously evolving, with new methods being developed to handle the unique challenges presented by elements like silicon. researcher.life Organosilicon chemistry benefits significantly from these advancements, which allow for more accurate and efficient investigation of complex systems and reaction mechanisms. nih.gov

Modern computational studies of organosilicon compounds often employ multi-scale modeling, which combines high-accuracy quantum mechanics (QM) for the reactive center with more efficient molecular mechanics (MM) for the larger, less critical parts of the molecule (QM/MM methods). This is particularly useful for studying large organosilane systems or their interactions with biological molecules or material surfaces.

Another area of advancement is the development of machine learning and artificial intelligence models. nih.gov Trained on vast datasets of known experimental and computational results, these models can predict properties and reaction outcomes for new organosilicon compounds, including those like this compound, with incredible speed. rsc.org These approaches can rapidly screen potential catalysts or reaction conditions, accelerating the discovery of new synthetic methodologies. ethz.ch Furthermore, advanced dynamics simulations, such as ab initio molecular dynamics (AIMD), allow for the simulation of reactive events in real-time, providing a movie-like view of bond breaking and formation, capturing the complex interplay of electronic and nuclear motion in organosilicon reactions. pan.olsztyn.pl

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) is a computational simulation technique that analyzes the physical movements of atoms and molecules over time. nih.govnorthwestern.edu The method involves solving Newton's equations of motion for a system of interacting particles, providing a trajectory that describes how the positions and velocities of the particles evolve. youtube.com This approach is invaluable for studying the dynamic behavior of molecules, offering a window into conformational changes, intermolecular interactions, and transport properties. nih.govbioisi.pt

The application of MD simulations to this compound can elucidate various aspects of its behavior in different environments. For instance, simulations can reveal the conformational landscape of the isobutyl group, identifying the most stable rotamers and the energy barriers between them. In the liquid state, MD can be used to calculate bulk properties such as density, viscosity, and self-diffusion coefficients, which are crucial for understanding its behavior as a solvent or reagent.

Furthermore, MD simulations are particularly well-suited to studying interfacial phenomena. For example, the interaction of this compound with surfaces, such as silica (B1680970) or other substrates, can be modeled to understand adsorption processes and the initial stages of film formation, which is relevant for applications in materials science. lsu.edu The dynamic nature of these simulations captures the complex interplay of forces that govern molecular organization at interfaces. lsu.edu

To conduct such simulations, a starting molecular structure is placed within a simulation box, often filled with other molecules to represent a solvent or a mixture. The system's energy is then minimized to remove any unfavorable starting contacts. Following minimization, the system is gradually heated to the desired temperature and equilibrated to ensure it reaches a stable state before the production phase of the simulation, where data for analysis is collected.

Table 1: Potential Applications of Molecular Dynamics Simulations for this compound

| Area of Investigation | Information Gained | Potential Significance |

| Conformational Analysis | Rotational energy barriers, preferred dihedral angles, and flexibility of the isobutyl group. | Understanding steric effects in reactions and packing in condensed phases. |

| Liquid State Properties | Density, radial distribution functions, self-diffusion coefficient, and viscosity. | Characterizing the bulk fluid behavior for process engineering and chemical synthesis. |

| Interfacial Behavior | Adsorption energy and orientation on surfaces (e.g., silicon wafers, metal oxides). | Insights into surface modification, deposition processes, and catalyst interactions. |

| Solvation Dynamics | Solvation free energy, structure of the solvent shell, and hydrogen bonding interactions (if in protic solvents). | Predicting solubility and reactivity in different solvent environments. |

Force Field Development for Silicon-Containing Systems

A critical prerequisite for performing accurate classical molecular dynamics simulations is the availability of a reliable force field. A force field is a set of potential energy functions and associated parameters that describe the interactions between atoms in the system. youtube.com These parameters are derived from experimental data or, more commonly, from high-level quantum mechanical calculations. ambermd.org For many common organic molecules, well-established force fields like CHARMM, AMBER, and OPLS exist. ambermd.orguiuc.edu However, specialized parameters are often required for less common functional groups or elements, such as silicon. bioisi.pt

The development of a force field for this compound would involve a multi-step process. First, ab initio quantum mechanical methods, such as Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2), would be used to perform calculations on the molecule. wikipedia.org These calculations provide fundamental data, including the equilibrium bond lengths, bond angles, dihedral angle energy profiles, and the distribution of electron density, from which atomic partial charges can be derived. ambermd.orgwikipedia.org

These quantum-derived data are then used to parameterize the classical potential energy functions of the force field. The force field typically includes terms for bonded interactions (bond stretching, angle bending, dihedral torsions) and non-bonded interactions (van der Waals and electrostatic forces).

The functional form of a typical force field can be represented as:

Etotal = Ebond + Eangle + Edihedral + Enon-bonded

Each term consists of a mathematical formula with parameters that are fitted to reproduce the quantum mechanical data. For example, the bond stretching term is often modeled as a simple harmonic oscillator, while the dihedral term uses a periodic function to capture rotational energy profiles.

The accuracy of the resulting force field must be validated by comparing the results of simulations against known experimental data for related compounds, such as density, enthalpy of vaporization, or spectroscopic data. Given the scarcity of general-purpose force fields for organosilicon compounds, significant effort is often required to develop and validate new parameters to ensure the simulations are physically meaningful. researchgate.net

Table 2: Key Parameter Types in a Classical Force Field for this compound

| Interaction Type | Potential Function Example | Parameters to be Determined |

| Bond Stretching | kb(r - r0)2 | Force constant (kb), equilibrium bond length (r0) for Si-C, Si-Cl, C-C, C-H bonds. |

| Angle Bending | kθ(θ - θ0)2 | Force constant (kθ), equilibrium angle (θ0) for Cl-Si-Cl, Cl-Si-C, C-Si-C, etc. |

| Dihedral Torsion | Vn[1 + cos(nφ - δ)] | Torsional barrier height (Vn), periodicity (n), phase angle (δ) for rotations around bonds. |

| Van der Waals | Lennard-Jones: 4ε[(σ/r)12 - (σ/r)6] | Well depth (ε) and collision diameter (σ) for each atom type (Si, Cl, C, H). |

| Electrostatic | Coulomb's Law: (qiqj)/(4πε0rij) | Partial atomic charge (q) for each atom in the molecule. |

Analytical Methodologies for Characterization of Isobutyldichlorosilane and Its Derivatives

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopy is indispensable for probing the molecular architecture of isobutyldichlorosilane. By interacting with molecules in distinct ways, different spectroscopic methods provide complementary pieces of information regarding the compound's identity, functional groups, and elemental composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of organosilicon compounds. ebsco.com By analyzing the magnetic properties of atomic nuclei like ¹H, ¹³C, and ²⁹Si, NMR provides detailed information about the chemical environment, connectivity, and relative quantities of different atoms in the molecule. ebsco.comox.ac.uk For this compound, a combination of ¹H, ¹³C, and ²⁹Si NMR experiments is typically employed.

¹H NMR: Proton NMR is used to identify the isobutyl group. The spectrum would show characteristic signals for the methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) protons, with chemical shifts and splitting patterns dictated by their connectivity.

¹³C NMR: This technique maps the carbon skeleton of the molecule, providing distinct signals for each unique carbon atom in the isobutyl substituent. organicchemistrydata.org

²⁹Si NMR: As the core atom, the ²⁹Si nucleus gives a specific resonance signal whose chemical shift is highly sensitive to the attached groups. For dichlorosilanes, this signal provides direct evidence of the silicon's chemical state. For instance, in related dialkyl- and alkyl-dichlorosilane derivatives, the ²⁹Si NMR resonances are typically observed in a characteristic range. Studies on similar structures, such as n-octyl(methyl)dichlorosilane, show signals for D² silicon species (referring to a silicon atom bonded to two other silicon atoms through oxygen, and two organic groups) between -15 and -23 ppm. mdpi.com The specific shift for this compound would be influenced by the electronic effects of the isobutyl and two chloro groups.

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ) ppm | Multiplicity | Notes |

|---|---|---|---|

| ¹H | ~0.9-1.1 | Doublet | -CH(CH ₃)₂ |

| ¹H | ~1.2-1.4 | Doublet | -Si-CH ₂- |

| ¹H | ~1.9-2.2 | Multiplet | -CH (CH₃)₂ |

| ¹³C | ~10-15 | Singlet | -Si-C H₂- |

| ¹³C | ~24-28 | Singlet | -C H(CH₃)₂ |

| ¹³C | ~25-29 | Singlet | -CH(C H₃)₂ |

This table contains predicted data based on typical values for organosilicon compounds and requires experimental verification.

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its chemical bonds to vibrate at specific frequencies. spectroscopyonline.comyoutube.com This technique generates a unique spectral "fingerprint" that allows for the identification of functional groups. drawellanalytical.comthermofisher.com For this compound, the FTIR spectrum is characterized by absorption bands corresponding to the vibrations of its specific bonds.

Key vibrational modes for this compound include:

Si-Cl Vibrations: The silicon-chlorine bonds produce strong absorption bands, typically in the region of 600-450 cm⁻¹. The presence of two chlorine atoms can lead to both symmetric and asymmetric stretching modes.

C-H Vibrations: The isobutyl group exhibits characteristic alkane C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending (scissoring and rocking) vibrations at approximately 1470-1365 cm⁻¹.

Si-C Vibrations: The silicon-carbon bond stretch is typically weaker and appears in the fingerprint region of the spectrum.

Table 2: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Intensity |

|---|---|---|---|

| 2965-2875 | C-H (Alkyl) | Stretching | Strong |

| 1470-1450 | C-H (CH₂) | Bending (Scissoring) | Medium |

| 1385-1365 | C-H (CH₃) | Bending (Umbrella) | Medium |

| ~1250 | Si-CH₂ | Wagging/Twisting | Medium-Weak |

This table is based on established spectra-structure correlations for organosilicon compounds. gelest.cominstanano.com

Mass spectrometry (MS) is a destructive analytical technique that ionizes molecules and separates them based on their mass-to-charge ratio (m/z). jchemrev.comnih.gov It provides crucial information about the molecular weight of the compound and offers insights into its structure through the analysis of fragmentation patterns. orgchemboulder.comsilantes.com When this compound is analyzed, typically using Gas Chromatography-Mass Spectrometry (GC-MS), it undergoes ionization (e.g., electron impact) leading to a molecular ion (M⁺) and various fragment ions.

The fragmentation of organochlorosilanes often follows predictable pathways:

Loss of a Chlorine Atom: Cleavage of a Si-Cl bond results in an [M-Cl]⁺ ion, which is often a prominent peak.

Loss of the Alkyl Group: Cleavage of the Si-C bond can lead to the loss of the isobutyl radical, resulting in a [SiHCl₂]⁺ fragment.

Cleavage within the Alkyl Group: Fragmentation of the isobutyl side chain can occur, for example, leading to the loss of a propyl or methyl radical.

Rearrangements: Skeletal rearrangements can sometimes occur prior to or during fragmentation. orgchemboulder.com

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound (C₄H₉Cl₂Si)

| m/z Value | Proposed Fragment Ion | Description |

|---|---|---|

| 156/158/160 | [C₄H₉SiCl₂]⁺ | Molecular Ion (M⁺) peak cluster due to Cl and Si isotopes. |

| 121/123 | [C₄H₉SiCl]⁺ | Loss of one Cl atom. |

| 99/101 | [HSiCl₂]⁺ | Loss of the isobutyl group (C₄H₉). |

This table presents predicted fragmentation patterns based on general principles of mass spectrometry for alkylchlorosilanes. researchgate.net The relative intensities of isotopic peaks provide confirmation of the number of Si and Cl atoms in each fragment.

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly surface-sensitive technique that provides information on the elemental composition and chemical states of atoms within the top 1-10 nanometers of a material. biointerface.orgyoutube.com It works by irradiating a surface with X-rays and analyzing the kinetic energies of the ejected core-level electrons. thermofisher.com

For this compound, XPS would typically be used to analyze its reaction products on a surface, such as a silicon wafer or a metal oxide. scispace.com The analysis would focus on the high-resolution spectra of the Si 2p, Cl 2p, C 1s, and O 1s (if oxides are present) regions.

Si 2p Spectrum: The binding energy of the Si 2p peak reveals the chemical state of the silicon. A peak around 99 eV corresponds to elemental silicon (Si-Si), while a shift to higher binding energies (e.g., ~102-104 eV) indicates bonding to more electronegative elements like chlorine or oxygen (Si-Cl, Si-O). aip.orgwisc.edu

Cl 2p Spectrum: The presence of chlorine bonded to silicon would be confirmed by the Cl 2p peak, typically appearing around 200-201 eV.

C 1s Spectrum: The C 1s peak, referenced to adventitious carbon at ~284.8 eV, would confirm the presence of the organic isobutyl group on the surface.

Table 4: Typical XPS Binding Energies for Elements in this compound-Related Surface Species

| Element (Orbital) | Chemical State | Typical Binding Energy (eV) | Reference |

|---|---|---|---|

| Si 2p | Si-C | ~100-101 | researchgate.net |

| Si 2p | Si-Cl | ~102-103 | aip.org |

| Si 2p | Si-O | ~103-104 | aip.orgresearchgate.net |

| Cl 2p | Si-Cl | ~200-201 | - |

| C 1s | C-C, C-H | ~284.8-285.0 | aip.org |

Binding energies can vary slightly depending on the specific molecular environment and instrument calibration.

Chromatographic Separation Techniques for Purification and Analysis

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. youtube.comorgchemboulder.com For volatile compounds like this compound, gas chromatography is the method of choice for both purity assessment and quantitative analysis.

Gas Chromatography (GC) is a powerful separation technique ideal for volatile and thermally stable compounds. thermofisher.com In GC, a sample is vaporized and injected into a carrier gas stream (mobile phase), which carries it through a column containing a stationary phase. libretexts.org Components separate based on their boiling points and differential interactions with the stationary phase. libretexts.org

The analysis of this compound by GC is straightforward due to its volatility. A standard GC setup for such an analysis would include:

Injector: A split/splitless injector is commonly used to introduce a small, precise volume of the sample. clemson.edu

Column: A capillary column with a non-polar or medium-polarity stationary phase, such as one based on polydimethylsiloxane (B3030410) (e.g., DB-1, HP-5ms), is typically effective for separating alkylchlorosilanes from solvents and other impurities. up.pt

Detector: A Flame Ionization Detector (FID) provides excellent sensitivity for organic compounds, while a Thermal Conductivity Detector (TCD) can also be used. For definitive identification, coupling the GC to a Mass Spectrometer (GC-MS) is the preferred method, as it provides both retention time data and mass spectral information simultaneously. thermofisher.comnih.gov

Table 5: Typical Gas Chromatography (GC) Parameters for Organosilane Analysis

| Parameter | Description/Value | Purpose |

|---|---|---|

| Column Type | Capillary, non-polar (e.g., 5% Phenyl Polydimethylsiloxane) | Separation based on boiling point and polarity. up.pt |